molecular formula C6H4N6 B1593745 1,4-Diazidobenzene CAS No. 2294-47-5

1,4-Diazidobenzene

Cat. No.: B1593745
CAS No.: 2294-47-5
M. Wt: 160.14 g/mol
InChI Key: QNSQTJHTVQSWFR-UHFFFAOYSA-N
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Description

1,4-Diazidobenzene is a versatile intermediate with a diverse range of applications in organic and bioorganic chemistry . It is often used as a photoaffinity labeling reagent .


Synthesis Analysis

This compound can be synthesized by reacting corresponding tetraalkynes with this compound . The reaction can be initiated either by simple heating or by a Cu(I)-catalyst, affording polymers with relatively high molecular weight .


Molecular Structure Analysis

The molecular formula of this compound is C6H4N6 . The molecule contains a total of 16 bonds, including 12 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

This compound can react with corresponding tetraalkynes to produce polymers . This reaction can be initiated either by simple heating or by a Cu(I)-catalyst .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 160.13616 . It has a melting point of 83°C and a boiling point of 276.02°C . The density of this compound is approximately 1.4978 .

Scientific Research Applications

Photolysis and Polymerization

  • The photolysis of 1,4-diazidobenzene with a KrF excimer laser leads to the formation of polykis azobenzenes, suggesting a novel polymerization method via high-intensity irradiation (Ohana, Ouchi, Moriyama, & Yabe, 1993).

Syntheses and Reactions in Organic Chemistry

  • Hexakis[4-(dimethylamino)-1-pyridinio]benzene hexakis(trifluoromethanesulfonate) reacts with this compound to produce polycationically substituted azido- and diazidobenzenes, stable towards heat or shock (Weiss, Pühlhofer, & Huber, 2007).

Fluorescence Sensor Development

  • A polymer-based fluorescence sensor with this compound has been developed for Hg2+ detection. This indicates its potential use in selective fluorescence sensors for metal ion detection (Huang, Meng, Dong, Cheng, & Zhu, 2010).

Photochemical Transformations

  • The photochemical transformations of this compound have been studied, revealing processes like intramolecular insertion and ring-opening, which contribute to understanding the photochemical reactivity of dinitrenes (Chapyshev & Tomioka, 2003).

Surface Modification and Sensing

  • Electrochemical and atomic force microscopy studies show that this compound can be used for carbon surface modification, indicating its utility in material science and surface chemistry (Brooksby & Downard, 2004).

Chemical Design and Functional Surfaces

  • The diazonium-based arylation reaction of this compound has been effectively used for the covalent addition of functional groups to graphene, highlighting its role in creating functional surfaces with potential applications in material science (Hadad et al., 2014).

Mechanism of Action

While the exact mechanism of action for 1,4-Diazidobenzene is not fully understood, it is known that it can undergo various reactions. For example, in the synthesis of porphyrin-containing polymers, the reaction of porphyrin-containing dialkyne and this compound can be initiated either by simple heating or by a Cu(I)-catalyst .

Safety and Hazards

1,4-Diazidobenzene is known to explode violently when heated . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

1,4-Diazidobenzene has been used in the preparation of hyper-cross-linked polymers, which have shown promise for CO2 capture at low pressures . This suggests potential future applications in the field of environmental science.

Properties

IUPAC Name

[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)hydrazinylidene]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-11-9-5-1-2-6(4-3-5)10-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSQTJHTVQSWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N[N+]#N)C=CC1=NN=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945621
Record name 1,4-Diazidobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-47-5
Record name 1,4-Diazidobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2294-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Diazidobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diazidobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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